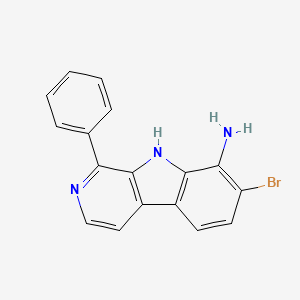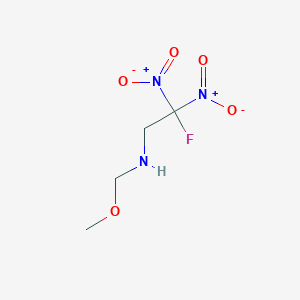
L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine is a peptide composed of six amino acids: L-leucine, L-asparagine, L-tyrosine, L-cysteine, L-valine, and L-alanine. Peptides like this one are essential in various biological processes, including signaling, enzyme activity regulation, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may use liquid-phase peptide synthesis (LPPS) for longer peptides or those requiring specific modifications.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical synthesis with modified amino acids.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine has various applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug design and delivery, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine depends on its specific sequence and structure. The peptide can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The cysteine residue’s ability to form disulfide bonds is crucial for maintaining the peptide’s structural integrity and function.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-alanine: A simpler dipeptide used in studying peptide bond formation.
L-Asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine: A pentapeptide lacking the leucine residue, used to study the impact of leucine on peptide function.
L-Tyrosyl-L-cysteinyl-L-valyl-L-alanine: A tetrapeptide used to investigate the role of asparagine in peptide interactions.
Uniqueness
L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine is unique due to its specific sequence, which combines hydrophobic, polar, and sulfur-containing amino acids. This combination allows for diverse interactions and functions, making it a valuable tool in various research fields.
Properties
CAS No. |
193149-70-1 |
|---|---|
Molecular Formula |
C30H47N7O9S |
Molecular Weight |
681.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H47N7O9S/c1-14(2)10-19(31)25(40)34-21(12-23(32)39)27(42)35-20(11-17-6-8-18(38)9-7-17)26(41)36-22(13-47)28(43)37-24(15(3)4)29(44)33-16(5)30(45)46/h6-9,14-16,19-22,24,38,47H,10-13,31H2,1-5H3,(H2,32,39)(H,33,44)(H,34,40)(H,35,42)(H,36,41)(H,37,43)(H,45,46)/t16-,19-,20-,21-,22-,24-/m0/s1 |
InChI Key |
NWIVMENWWZJKMJ-CPQUMHSQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)







![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)


![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)
